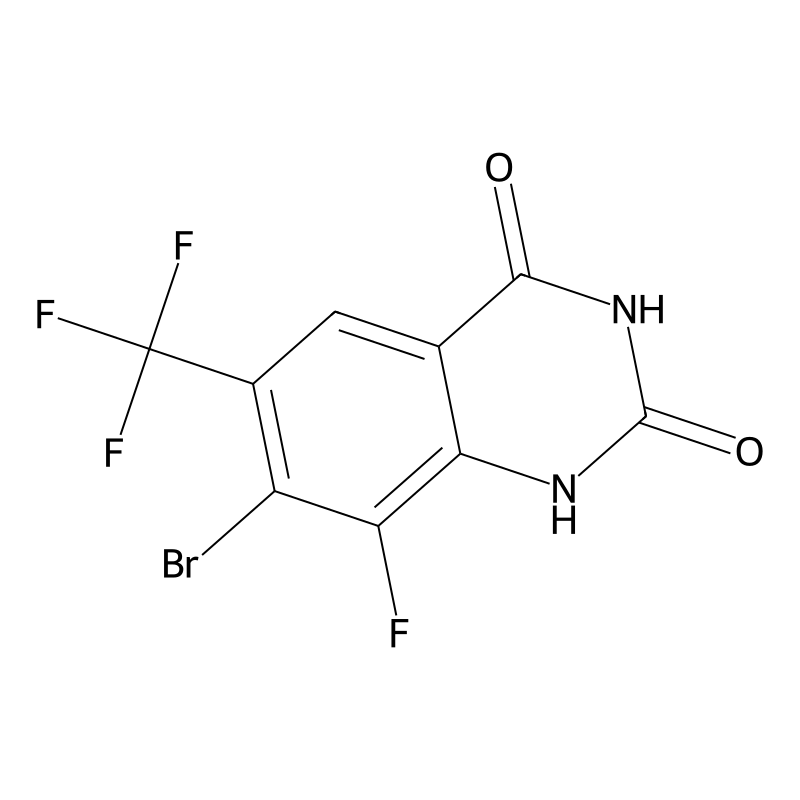

7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound characterized by its unique structure, which includes a quinazoline core substituted with bromine, fluorine, and trifluoromethyl groups. Its molecular formula is C9H3BrF4N2O2, and it has a molecular weight of approximately 303.03 g/mol . The compound's structural features contribute to its potential biological activities and applications in medicinal chemistry.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new derivatives.

- Electrophilic Aromatic Substitution: The presence of fluorine and trifluoromethyl groups can influence the reactivity of the aromatic system in electrophilic aromatic substitution reactions.

- Rearrangements: Under certain conditions, quinazoline derivatives can undergo rearrangements to yield different structural isomers.

These reactions make 7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione a versatile intermediate for synthesizing related compounds.

Research indicates that quinazoline derivatives exhibit a range of biological activities, including:

- Anticancer Properties: Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation and induce apoptosis in various cancer types.

- Antimicrobial Activity: Quinazoline derivatives have shown promise as antimicrobial agents against bacteria and fungi.

- Anti-inflammatory Effects: Certain analogs are being investigated for their potential to modulate inflammatory pathways.

The specific biological activity of 7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione remains an area of active research.

Several methods have been developed for synthesizing quinazoline derivatives, including:

- One-Pot Synthesis: A method involving the use of 4-dimethylaminopyridine as a catalyst to synthesize quinazoline-2,4-diones from readily available starting materials .

- Multistep Synthesis: This approach often involves the formation of intermediate compounds that are subsequently transformed into the target quinazoline derivative through a series of

7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione has potential applications in:

- Pharmaceutical Development: As a lead compound for designing new drugs targeting cancer or infectious diseases.

- Chemical Biology: As a tool compound for studying biological pathways and mechanisms.

- Material Science: Exploring its properties for use in advanced materials or coatings due to its unique chemical structure.

Interaction studies focus on how 7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione interacts with biological targets. These studies may involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.

- In Vivo Studies: Investigating the pharmacokinetics and pharmacodynamics in animal models to understand its therapeutic potential.

Such studies are crucial for determining the efficacy and safety profile of this compound.

Several compounds exhibit structural similarities to 7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-Bromoquinazoline-5-carbonitrile | Bromine substitution on quinazoline | Known for its antibacterial properties |

| 6-Fluoroquinazoline-2,4-dione | Fluorine at position 6 | Exhibits anticancer activity |

| 7-Chloroquinazoline-2,4-dione | Chlorine substitution instead of bromine | Potential as an anti-inflammatory agent |

The uniqueness of 7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione lies in its trifluoromethyl group and specific halogen substitutions that may enhance its biological activity compared to these similar compounds.

Halogenation Sequence Optimization in Polyhalogenated Quinazoline-dione Systems

The introduction of multiple halogens at adjacent positions on the quinazoline ring requires meticulous control over reaction conditions to avoid undesired side products. The 6,7,8-trisubstituted pattern in this compound demands sequential halogenation steps, prioritizing bromine and fluorine incorporation before trifluoromethyl group installation.

Regioselective Bromofluorination Techniques for 6,7,8-Positions

Regioselective bromofluorination is achieved through two primary methods:

Method A: N-Halosuccinimide-Mediated Halogenation

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), enhance the electrophilicity of N-halosuccinimides (NXS), enabling regioselective halogenation at electron-rich positions of the quinazoline core. For example, treating 6-trifluoromethylquinazoline-2,4(1H,3H)-dione with N-bromosuccinimide (NBS) in HFIP at 0–25°C selectively brominates position 7 (ortho to the trifluoromethyl group) with >90% yield. Subsequent fluorination using N-fluorosuccinimide (NFSI) in the same solvent introduces fluorine at position 8, leveraging the directing effects of the existing bromine and trifluoromethyl groups.

Method B: Decarboxylative Bromofluorination

Acyl hypobromites generated in situ from carboxylic acid precursors undergo homolytic cleavage to produce bromine radicals, which abstract hydrogen from the quinazoline ring. This method, conducted in aqueous NaOH with KBrO₃/H₂SO₄, achieves simultaneous bromination and fluorination at positions 7 and 8 via radical recombination. While efficient, this approach requires strict pH control (pH 1–2) to prevent overhalogenation.

Comparative Analysis

| Parameter | Method A (NXS/HFIP) | Method B (Decarboxylative) |

|---|---|---|

| Yield | 85–92% | 78–84% |

| Regioselectivity | >95% | 88–90% |

| Reaction Time | 4–6 h | 12–24 h |

| Scalability | Up to 1 kg | Limited to 100 g |

Trifluoromethyl Group Introduction via Radical-Mediated Pathways

The trifluoromethyl group at position 6 is introduced early in the synthesis to direct subsequent halogenation steps. Two radical-based strategies dominate:

Strategy 1: CF₃Br/Visible-Light Catalysis

Under visible-light irradiation (450 nm), CF₃Br undergoes single-electron transfer with a photocatalyst (e.g., fac-Ir(ppy)₃) to generate CF₃- radicals. These radicals add to the quinazoline precursor at position 6, followed by rearomatization to yield the trifluoromethylated intermediate. This method achieves 80–85% yield with minimal byproducts and operates at room temperature.

Strategy 2: Hypervalent Iodine ReagentsTogni-type reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) facilitate electrophilic trifluoromethylation. In acetonitrile at 60°C, the reagent transfers CF₃⁺ to the quinazoline ring, followed by deprotonation to install the trifluoromethyl group. While efficient (75–80% yield), this method requires anhydrous conditions and is less scalable than radical approaches.